

Comprehensive Application Notes and Protocols: HPLC-UV Analysis of Cloransulam-methyl

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Compound Focus: Cloransulam-Methyl

CAS No.: 147150-35-4

Cat. No.: S524048

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Introduction to Cloransulam-methyl

Cloransulam-methyl is a widely used **triazolopyrimidine sulfonanilide herbicide** employed for **broadleaf weed control** in various agricultural settings, particularly in soybean crops. This herbicide belongs to the acetolactate synthase (ALS) inhibitor family, which disrupts branched-chain amino acid synthesis in susceptible plants. Understanding the **chemical behavior** and **environmental fate** of **Cloransulam-methyl** requires robust analytical methods that can accurately quantify its presence in different matrices. High-performance liquid chromatography with UV detection (HPLC-UV) represents one of the most **widely implemented techniques** for the analysis of this compound in environmental and agricultural samples [1]. These methods are essential for **regulatory compliance**, **environmental monitoring**, and **residue studies** aimed at ensuring food safety and environmental protection.

The development of precise and accurate analytical methods for pesticide residues like **Cloransulam-methyl** has become increasingly important in the context of **sustainable agriculture** and **integrated pest management**. With the global agrochemical market emphasizing products with favorable environmental profiles and minimal residue concerns, **Cloransulam-methyl** has gained prominence due to its **effective weed control** and relatively rapid degradation in environmental matrices [2] [3]. The HPLC-UV methods

described in these application notes provide researchers and analytical chemists with reliable tools for monitoring this herbicide across various experimental and regulatory scenarios.

Chemical Properties and Structure

Cloransulam-methyl possesses distinct **chemical characteristics** that influence its analytical determination and environmental behavior. The compound has a **molecular formula** of $C_{15}H_{13}ClFN_5O_5S$ and a **molecular weight** of 429.810 g/mol [4]. Its **Chemical Abstracts Service (CAS) registry number** is 147150-35-4, which provides unique identification in chemical databases and regulatory documents. The **systematic IUPAC name** for **Cloransulam-methyl** is Methyl 3-chloro-2-[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl)amino]benzoate, reflecting its complex heterocyclic structure [4].

The compound exhibits a **log P value** of 2.64, indicating moderate hydrophobicity that influences its extraction and chromatographic behavior [4]. This balance between hydrophilic and lipophilic characteristics makes **Cloransulam-methyl** amenable to reverse-phase HPLC separation with appropriate mobile phase combinations. The chemical structure consists of **two key moieties**: a triazolopyrimidine ring system substituted with ethoxy and fluoro groups, connected via a sulfonamide bridge to a methyl ester-functionalized benzoic acid derivative containing a chloro substituent. This complex arrangement provides distinct **UV chromophores** that enable sensitive detection in the UV spectrum, typically between 220-280 nm, depending on the mobile phase composition and pH conditions.

Table 1: Fundamental Chemical Properties of **Cloransulam-methyl**

Property	Description
CAS Registry Number	147150-35-4
Molecular Formula	$C_{15}H_{13}ClFN_5O_5S$
Molecular Weight	429.810 g/mol

Property	Description
IUPAC Name	Methyl 3-chloro-2-[(5-ethoxy-7-fluoro[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl)amino]benzoate
Log P	2.64
InChI Key	BIKACRYIQSLICJ-UHFFFAOYSA-N

HPLC-UV Analysis of Cloransulam-methyl

Method Parameters and Optimization

The HPLC-UV analysis of **Cloransulam-methyl** has been successfully implemented using **monolithic column technology** that enables rapid separation with minimal backpressure. The method developed by Rodriguez-Delgado and Hernández-Borges utilizes a **C18 monolithic column** with a mobile phase consisting of acetonitrile, water, and formic acid pumped at an elevated flow rate of 5 mL/min [1]. This approach achieves complete analysis of **Cloransulam-methyl** and related triazolopyrimidine herbicides in less than **2.3 minutes**, representing significant time savings compared to conventional HPLC methods. The use of **formic acid** as a mobile phase modifier enhances peak shape and provides MS-compatibility when needed, though it can be substituted with phosphoric acid for standard UV detection applications [4] [1].

The **chromatographic separation** of **Cloransulam-methyl** follows reverse-phase principles, where the compound's moderate hydrophobicity ($\log P = 2.64$) facilitates interaction with the non-polar stationary phase [4]. Optimization of the **acetonitrile-to-water ratio** is critical for achieving optimal resolution from matrix components and other structurally similar herbicides. The addition of **acidic modifiers** serves dual purposes: it suppresses silanol interactions that could cause peak tailing, and it maintains the analyte in a non-ionized state, promoting proper retention on the reverse-phase column. For methods requiring the highest sensitivity, **UV detection wavelengths** between 230-250 nm typically provide optimal response for **Cloransulam-methyl**, though wavelength selection should be validated for specific instrument configurations and matrix backgrounds [1].

Column Selection and Comparison

Column selection significantly influences the **separation efficiency**, **analysis time**, and **method robustness** for **Cloransulam-methyl** determination. Research indicates that both conventional particulate columns and monolithic stationary phases can successfully separate this herbicide, though each offers distinct advantages. The Newcrom R1 column, a **special reverse-phase material** with low silanol activity, has been specifically applied for **Cloransulam-methyl** separation with mobile phases containing acetonitrile, water, and phosphoric acid [4]. This column exhibits excellent peak symmetry for sulfonanilide herbicides and is available in smaller 3 μm particle sizes for UPLC applications requiring even faster analysis times.

Monolithic columns present a compelling alternative, particularly for **high-throughput applications** where rapid analysis is paramount. The C18 monolithic column implemented in published methods features a **biporous structure** with macropores that permit high flow rates with low backpressure and mesopores that provide sufficient surface area for adequate retention and separation [1]. This architecture enables flow rates up to 5 mL/min while maintaining resolution, reducing analysis time to less than 2.3 minutes for **Cloransulam-methyl** and related compounds. The **column dimensions** and **stationary phase chemistry** should be selected based on specific application requirements, with monolithic columns offering advantages for method development and conventional columns providing established reliability for routine analysis.

Table 2: HPLC-UV Method Parameters for **Cloransulam-methyl** Analysis

Parameter	Conditions
Column	C18 Monolithic Column
Mobile Phase	Acetonitrile/Water/Formic Acid
Flow Rate	5 mL/min
Analysis Time	<2.3 min
Detection	UV-Vis
LOD (Water)	60-90 $\mu\text{g/L}$
Linear Range	$R^2 > 0.9949$

Sample Preparation Protocols

Water and Soil Samples

The analysis of **Cloransulam-methyl** in environmental samples requires efficient **extraction techniques** and effective **cleanup procedures** to minimize matrix interference and ensure accurate quantification. For water samples, **solid-phase extraction (SPE)** using C18 cartridges provides effective preconcentration and purification [1]. The protocol involves acidifying water samples to pH ~3 with hydrochloric acid, followed by loading onto preconditioned C18 SPE cartridges. After sample loading, the cartridges are washed with acidified water or a mild organic solvent solution to remove interfering compounds, followed by elution with acetonitrile or methanol. The eluate is then concentrated under a gentle stream of nitrogen and reconstituted in the initial mobile phase composition for HPLC analysis [1] [5]. This approach achieves **mean recovery values** ranging from 35% to 110% for water samples, with method detection limits in the low ng/L level, down to 280 ng/L [1].

Soil samples require more extensive preparation, typically beginning with **acetonitrile-based extraction** assisted by mechanical shaking or sonication. A validated method involves weighing 10 g of soil sample into a centrifuge tube, adding 20 mL of acetonitrile and 1% formic acid, followed by vigorous shaking for 30 minutes [6]. After centrifugation, the supernatant is collected, and the extraction is repeated with fresh solvent. The combined extracts are then subjected to **cleanup using dispersive solid-phase extraction (d-SPE)** with primary secondary amine (PSA) and C18 sorbents to remove co-extracted organic acids, pigments, and other interferents [3]. For soils with high organic matter content, additional cleanup through freezing lipid precipitation or graphitized carbon black may be necessary. The final extract is concentrated and reconstituted in mobile phase for analysis, achieving recovery rates between 77% and 92% with LODs down to 9.38 µg/kg [1].

Plant Tissue and Agricultural Commodities

The determination of **Cloransulam-methyl** residues in soybean plants and other agricultural commodities employs the **QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)** approach, which has become the standard for pesticide residue analysis in complex matrices. The method for soybean tissues involves homogenizing representative samples and weighing 10 g into a centrifuge tube [3]. Then, 10 mL of

acetonitrile is added, followed by vigorous shaking for 1 minute. Subsequently, a **salting-out step** using anhydrous magnesium sulfate and sodium chloride is performed to separate the organic and aqueous phases [3] [7]. The acetonitrile layer is then transferred to a tube containing d-SPE sorbents (typically 150 mg MgSO₄, 25 mg PSA, and 25 mg C18 for 1 mL extract) for cleanup.

After vortexing and centrifugation, an aliquot of the purified extract is transferred to an autosampler vial for analysis by HPLC-UV or LC-MS/MS [3]. This methodology achieves **excellent recovery rates** ranging from 80% to 105% with relative standard deviations between 3-11%, demonstrating both accuracy and precision [3]. The method's **limit of detection** is 0.001 mg/kg for soybean grain, plant, and soil, and 0.005 mg/kg for soybean straw, sufficient for monitoring residues against established maximum residue limits (MRLs) [3]. For samples with particularly complex matrices, an additional freezing step or use of enhanced d-SPE kits specifically designed for challenging matrices may further improve chromatographic performance and instrument maintenance intervals.

Method Validation and Performance Characteristics

Rigorous **method validation** is essential to demonstrate the reliability, accuracy, and precision of analytical methods for **Cloransulam-methyl** determination. The validated HPLC-UV method exhibits excellent **linearity** across a defined concentration range, with calibration curves showing determination coefficients (R²) greater than 0.9949 [1]. This demonstrates a strong relationship between analyte concentration and detector response, essential for accurate quantification. The **limit of detection (LOD)** for **Cloransulam-methyl** in water samples using the monolithic column approach ranges between 60-90 µg/L, while the **limit of quantitation (LOQ)** for water analysis by GC/MS methods can achieve 0.1 µg/L [1] [5].

The **accuracy and precision** of the method have been evaluated through recovery studies at multiple fortification levels across different matrices. In water samples, mean recovery values range between 35% and 110%, while soil samples show recoveries of 77-92% [1]. For soybean matrices using the QuEChERS approach, average recoveries range from 80% to 105%, with relative standard deviations (RSDs) between 3-11%, indicating acceptable method precision [3]. The **method robustness** has been tested through variations in mobile phase composition, flow rate, and different instrument operators, demonstrating consistent performance under normal laboratory variations. When transferring methods between laboratories, a formal interlaboratory study is recommended to establish reproducibility data, which is particularly important for regulatory submissions.

Table 3: Method Validation Parameters for **Cloransulam-methyl** in Different Matrices

Matrix	Recovery (%)	RSD (%)	LOD	LOQ
Water	35-110	<15	60-90 µg/L	0.1 µg/L
Soil	77-92	<15	9.38 µg/kg	-
Soybean (QuEChERS)	80-105	3-11	0.001 mg/kg	-

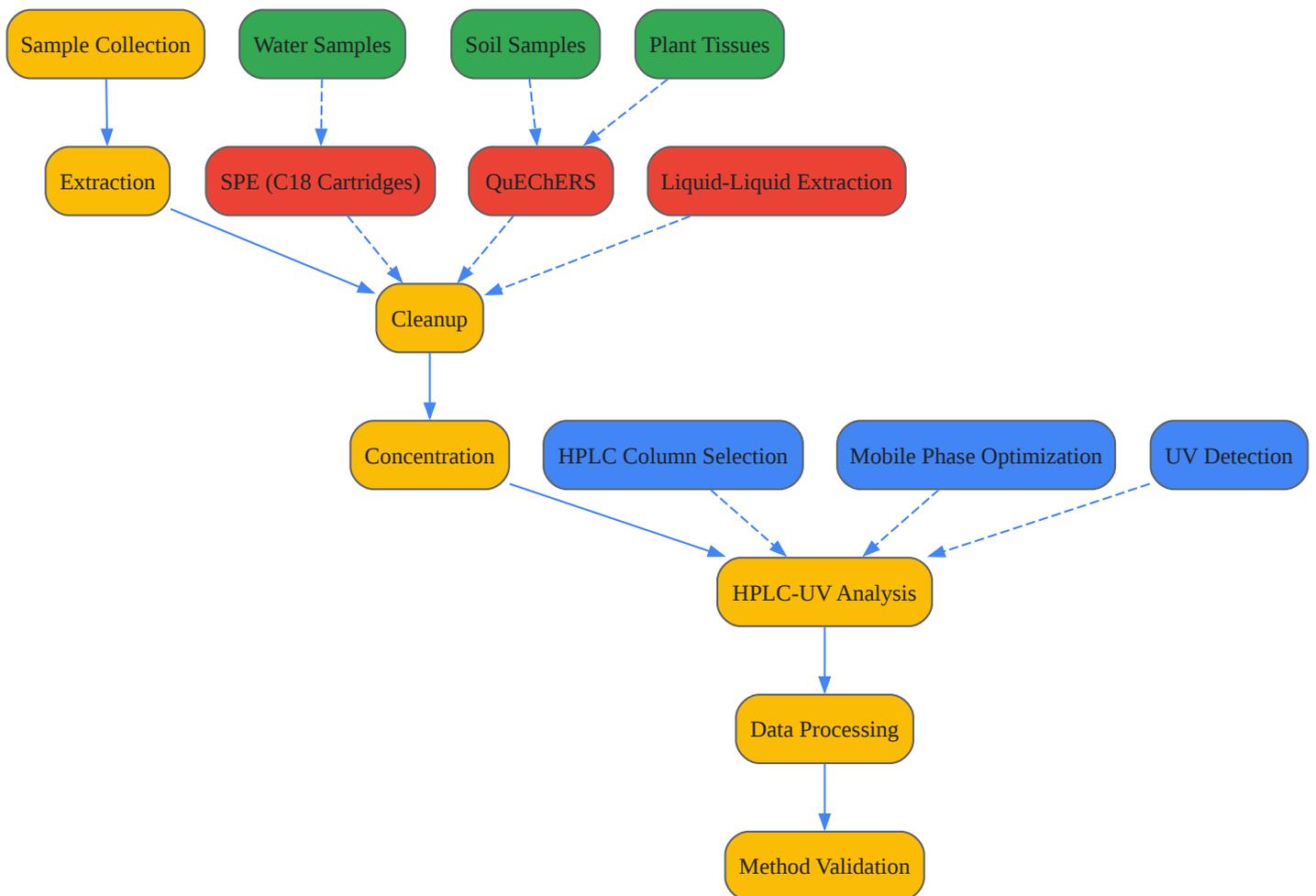
Environmental Fate and Residue Analysis

Understanding the **environmental fate** of **Cloransulam-methyl** is crucial for assessing its ecological impact and establishing appropriate pre-harvest intervals. Studies on the **dissipation dynamics** of **Cloransulam-methyl** in soybean plants and soil have revealed rapid degradation patterns. In soybean plants, the herbicide dissipates quickly with half-lives ($T_{1/2}$) ranging from 0.21 to 0.56 days [3]. Soil dissipation follows a **biphasic pattern**, characterized by an initial rapid degradation phase followed by a slower decline, with half-lives ranging from 0.44 to 5.53 days across different geographical locations and soil types [3]. This rapid dissipation contributes to low residual levels at harvest time, reducing environmental persistence and potential carryover issues.

Research on **aerobic soil metabolism** has identified several degradation products, including cloransulam (the free acid derivative), 5-hydroxy**cloransulam-methyl**, and 5-hydroxycloransulam, which occur at maximum concentrations of 25, 9, and 8 ng/g, respectively [8]. These metabolites demonstrate **significantly reduced phytotoxicity** compared to the parent molecule, contributing to the favorable environmental profile of **Cloransulam-methyl** [8]. The **terminal residue levels** observed in field studies show very low concentrations in soil (≤ 0.026 mg/kg), soybean grain (≤ 0.001 mg/kg), and straw (≤ 0.005 mg/kg) at harvest time, indicating minimal residue accumulation in food commodities [3]. These findings support the establishment of appropriate pre-harvest intervals and demonstrate the compound's rapid degradation in the environment.

Experimental Workflow

The following workflow diagram illustrates the complete analytical procedure for **Cloransulam-methyl** determination in various matrices:



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Figure 1: Comprehensive Workflow for **Cloransulam-methyl** Analysis in Environmental and Agricultural Samples

Regulatory Considerations and Quality Control

The analysis of **Cloransulam-methyl** in environmental and agricultural samples must adhere to **strict regulatory standards** and incorporate comprehensive **quality control measures**. In the United States, the Environmental Protection Agency (EPA) has established analytical methods for **Cloransulam-methyl** in water with a limit of quantitation (LOQ) of 0.1 µg/L [5]. Regulatory compliance requires methods to demonstrate **acceptable accuracy, precision, specificity, and ruggedness** through systematic validation protocols. As regulatory frameworks increasingly emphasize sustainable agriculture and reduced chemical residues, analytical methods must evolve to achieve lower detection limits and address potential metabolite formation [2].

Implementation of **quality control protocols** is essential for generating reliable data. Each analytical batch should include procedural blanks, laboratory control samples, matrix spikes, and duplicate analyses to monitor method performance throughout the analysis. For regulatory submissions, method validation must follow established guidelines such as those outlined by the EPA or European Commission Directorate General Health and Consumer Protection (SANCO/12495/2011) [7]. **Instrument calibration** should include initial multipoint calibration curves followed by continuing calibration verification at appropriate frequencies using independently prepared standards. **System suitability tests** should be performed before each analytical sequence to ensure that the HPLC-UV system meets predefined criteria for retention time stability, peak symmetry, baseline noise, and sensitivity. These rigorous quality assurance measures ensure the generation of defensible data suitable for regulatory decision-making and environmental monitoring programs.

Conclusion

The HPLC-UV methods presented in these application notes provide **robust analytical protocols** for the determination of **Cloransulam-methyl** in various matrices, including water, soil, and agricultural commodities. The use of **monolithic column technology** enables rapid analysis with excellent resolution, while the implementation of **efficient sample preparation techniques** such as SPE and QuEChERS ensures effective extraction and cleanup from complex matrices. The validation data demonstrate that these methods offer **sufficient sensitivity, accuracy, and precision** for monitoring **Cloransulam-methyl** residues at environmentally relevant concentrations.

The **environmental fate studies** confirm that **Cloransulam-methyl** undergoes relatively rapid degradation in agricultural environments, with dissipation half-lives ranging from hours to a few days depending on the matrix and environmental conditions. This rapid degradation, coupled with the low terminal residues

observed in soybean grains, supports the **judicious use** of this herbicide in agricultural systems. As regulatory requirements evolve and analytical technologies advance, these methods provide a solid foundation for further refinement and adaptation to emerging analytical challenges in pesticide residue analysis.

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